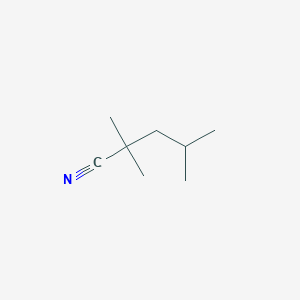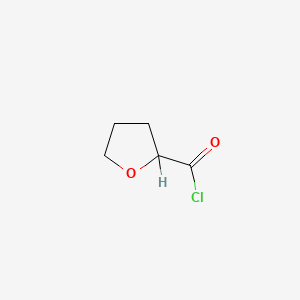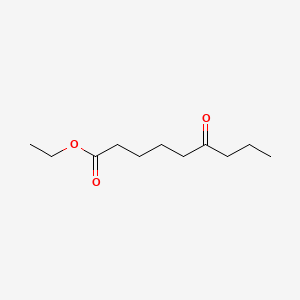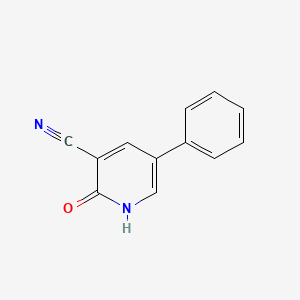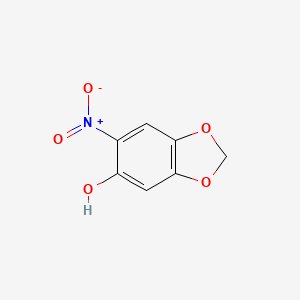
3-Methoxy-2-nitropyridine
Descripción general
Descripción
3-Methoxy-2-nitropyridine is a heterocyclic compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 . It is used as a laboratory chemical and in the synthesis of other substances .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of methanol and 3-Fluoro-2-nitropyridine . Another method involves the use of 2-Nitro-3-pyridinol and methyl iodide . The exact procedures and conditions for these reactions can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group (OCH3) attached to the 3rd carbon and a nitro group (NO2) attached to the 2nd carbon . The exact structure can be represented by the SMILES stringCOc1cccnc1N+=O . Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 73-76°C . Its density is 1.3±0.1 g/cm3 and it has a boiling point of 311.8±22.0°C at 760 mmHg . The compound is white to yellow to green in color .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes
Chemical Behavior and Properties
Studies on the nitration of similar compounds, like 2-methoxy-3-hydroxypyridine, reveal insights into the behavior of nitro groups in the pyridine ring, which is significant for understanding the chemical properties of 3-methoxy-2-nitropyridine (L. D. Smirnov et al., 1971).
Application in Optical Materials and Biomedical Field
Non-Linear Optical Activity
2-amino-6-methoxy-3-nitropyridine exhibits higher non-linear optical activity, suggesting potential applications in the design of new optical materials. The molecular electrostatic potential and intramolecular interactions indicate its relevance in pharmaceutical compounds (S. Premkumar et al., 2015).
Biomedical Applications
The presence of intramolecular interactions and charge transfers between the pyridine ring of this compound derivatives and the lone pair of oxygen is a common feature of pharmaceutical compounds. This highlights its potential biomedical applications, although specific use cases need further exploration (S. Premkumar et al., 2015).
Spectroscopic Analysis and Structural Investigations
Vibrational Spectroscopy
Vibrational spectroscopic studies, such as FT-IR and FT-Raman, are used to analyze the structure and conformation of this compound derivatives. These studies provide insights into molecular stability, bond strength, and electronic properties, essential for understanding its applications in various fields (M. Karnan et al., 2012).
Molecular Structure Analysis
X-ray and spectroscopic analysis of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provide valuable information about the molecular structure, which is crucial for developing applications in material science and chemistry (Marijana Jukić et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, depending on their specific substitutions and the biological context .
Mode of Action
The mode of action of 3-Methoxy-2-nitropyridine involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often involved in various chemical reactions and can potentially affect multiple biochemical pathways depending on their specific substitutions and the biological context .
Result of Action
Nitropyridines, in general, can have various effects at the molecular and cellular level, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray . Moreover, it should be stored in a controlled environment to maintain its stability .
Análisis Bioquímico
Biochemical Properties
3-Methoxy-2-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which cytochrome P450 is involved. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which in turn regulates the expression of genes involved in inflammation and immune responses . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. As the dosage increases, the effects become more pronounced. For instance, moderate doses of this compound can lead to changes in enzyme activity and gene expression, while high doses may result in toxic or adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical and cellular effects. For example, this compound may accumulate in the liver, where it can interact with hepatic enzymes and affect liver metabolism .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
3-methoxy-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCFSGOBFNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339415 | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20265-37-6 | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methoxy-2-nitropyridine a compound of interest for radiolabeling with fluorine-18 ([18F])?
A1: The research paper "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines" [] investigates the use of this compound as a precursor molecule for radiolabeling with fluorine-18. The presence of the nitro group (-NO2) adjacent to the methoxy group (-OCH3) in the pyridine ring creates an electron-deficient site. This electron deficiency makes the carbon atom bonded to the methoxy group susceptible to nucleophilic attack by [18F]fluoride, enabling the radiolabeling process. This specific substitution reaction is of interest for developing new radiotracers for Positron Emission Tomography (PET) imaging.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)
![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
